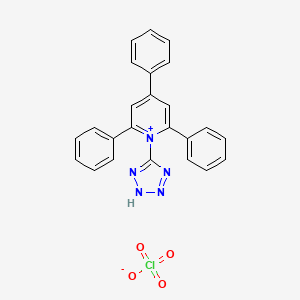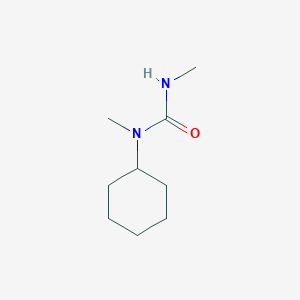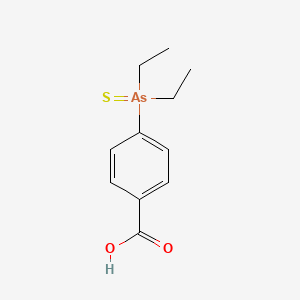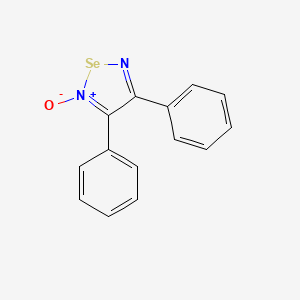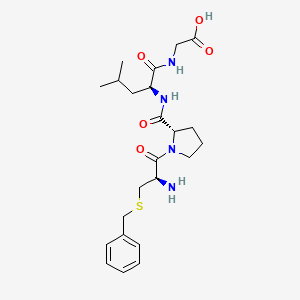![molecular formula C15H33ClO3Si B14629463 Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol CAS No. 53605-79-1](/img/structure/B14629463.png)
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol is a specialized organic compound that combines the properties of acetic acid and a silyl-protected alcohol. This compound is of interest due to its unique structure, which includes a chloro(dimethyl)silyl group attached to an undecanol chain. The presence of the silyl group provides specific reactivity and stability characteristics that make this compound valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol typically involves multiple steps. One common approach is to start with the undecanol backbone and introduce the silyl group through a chlorosilane reagent. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. For example, the reaction between 11-undecanol and chlorodimethylsilane in the presence of a base like triethylamine can yield the desired silyl-protected alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the silyl group, yielding the free alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur at other functional groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of specialty chemicals and materials where controlled reactivity is essential.
Mechanism of Action
The mechanism of action of acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol involves the reactivity of the silyl group. The chloro(dimethyl)silyl group can be selectively removed under mild conditions, revealing the free alcohol. This selective deprotection allows for precise control over the reactivity of the compound in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl-protected alcohols: Similar in providing protection to hydroxyl groups but differ in the number of methyl groups attached to the silicon atom.
Tert-butyldimethylsilyl-protected alcohols: Offer greater steric hindrance and stability compared to dimethylsilyl groups.
Methoxymethyl-protected alcohols: Provide protection through an ether linkage, offering different reactivity and stability profiles.
Uniqueness
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol is unique due to its specific combination of a long undecanol chain and a chloro(dimethyl)silyl group. This structure provides a balance of reactivity and stability, making it suitable for applications requiring selective protection and deprotection of hydroxyl groups.
Properties
CAS No. |
53605-79-1 |
|---|---|
Molecular Formula |
C15H33ClO3Si |
Molecular Weight |
324.96 g/mol |
IUPAC Name |
acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol |
InChI |
InChI=1S/C13H29ClOSi.C2H4O2/c1-16(2,14)13-11-9-7-5-3-4-6-8-10-12-15;1-2(3)4/h15H,3-13H2,1-2H3;1H3,(H,3,4) |
InChI Key |
CCPHOLYTFLCQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(CCCCCCCCCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
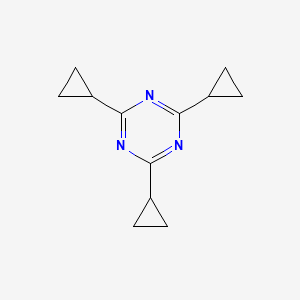
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
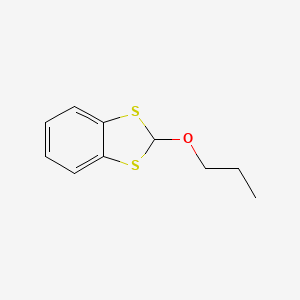
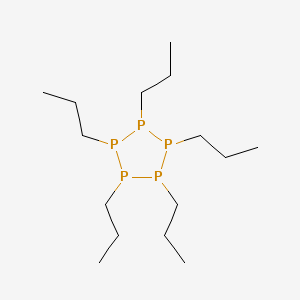
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

